molecular formula C11H13N3O B7568691 4-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile

4-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile

Cat. No. B7568691
M. Wt: 203.24 g/mol
InChI Key: YVFHFGDURDQJBB-UHFFFAOYSA-N
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Description

4-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as HMP and is a pyridine derivative. HMP has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of HMP is not fully understood. However, studies have shown that HMP inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. HMP has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
HMP has been found to have both biochemical and physiological effects. Biochemically, HMP has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. HMP has also been found to induce cell cycle arrest and apoptosis in cancer cells. Physiologically, HMP has been found to have antitumor activity and is being studied as a potential anticancer agent.

Advantages and Limitations for Lab Experiments

HMP has several advantages and limitations for lab experiments. Advantages include the potential use of HMP as a building block for the synthesis of various compounds, the potential use of HMP as a ligand in metal complexes, and the potential use of HMP as a protecting group for alcohols. Limitations include the low yield of HMP using current synthesis methods and the limited understanding of the mechanism of action of HMP.

Future Directions

There are several future directions for the study of HMP. One direction is to develop more efficient synthesis methods for HMP to increase the yield. Another direction is to study the mechanism of action of HMP in more detail to better understand its potential applications in medicinal chemistry. Additionally, future studies could investigate the potential use of HMP as a ligand in metal complexes and as a protecting group for alcohols.

Synthesis Methods

HMP can be synthesized using various methods, including the reaction of 2-cyano-3-(hydroxymethyl)pyridine with pyrrolidine in the presence of a base. Another method involves the reaction of 2-cyanopyridine with formaldehyde and pyrrolidine. The yield of HMP using these methods is around 50-70%.

Scientific Research Applications

HMP has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, HMP has been found to have antitumor activity and is being studied as a potential anticancer agent. HMP has also been studied for its potential use as a building block for the synthesis of various compounds. In material science, HMP has been studied for its potential use as a ligand in metal complexes. In organic chemistry, HMP has been used as a protecting group for alcohols.

properties

IUPAC Name

4-[3-(hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-6-10-5-11(1-3-13-10)14-4-2-9(7-14)8-15/h1,3,5,9,15H,2,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFHFGDURDQJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=CC(=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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